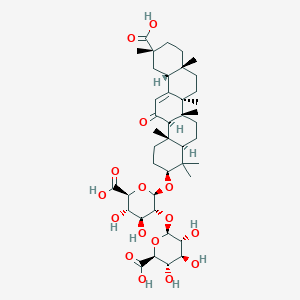

Licorice-saponin H2

概要

準備方法

合成経路と反応条件

グリチルリチンH2の合成には、甘草の根からサポニンを抽出することが含まれます。このプロセスは通常、次の手順で構成されます。

抽出: 根を乾燥させて微粉末にします。粉末をその後、エタノールまたはメタノールを用いて溶媒抽出します。

精製: 抽出物を、グリチルリチンH2を分離するために、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製します.

工業的生産方法

グリチルリチンH2の工業的生産では、同様の抽出と精製プロセスを大規模で行います。 高度なクロマトグラフィー技術と自動抽出システムを使用することで、化合物の効率と収率が向上します .

化学反応の分析

反応の種類

グリチルリチンH2は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素原子の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: この反応には、水素原子の付加または酸素原子の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学的研究の応用

Pharmacological Activities

Licorice-saponin H2 exhibits a range of pharmacological effects that can be categorized as follows:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. Studies indicate that it can reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

Hepatoprotective Effects

Research highlights the hepatoprotective potential of this compound. It has been shown to lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver injury models, suggesting its role in protecting liver cells from damage induced by toxins such as D-galactosamine .

Antitumor Activity

This compound exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis and inhibit proliferation in tumor cells, potentially through the modulation of signaling pathways such as NF-κB .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, where it can suppress pro-inflammatory cytokines and inhibit pathways leading to inflammation . This effect is particularly relevant in conditions characterized by chronic inflammation.

Therapeutic Applications

This compound's diverse pharmacological properties open avenues for various therapeutic applications:

Cancer Therapy

Due to its antitumor effects, this compound is being investigated as a potential adjunct therapy in cancer treatment, particularly for enhancing the efficacy of existing chemotherapeutic agents while reducing side effects .

Liver Diseases

Its hepatoprotective properties make this compound a candidate for treating liver diseases, including hepatitis and fatty liver disease. Clinical studies are ongoing to evaluate its efficacy in improving liver function and reducing liver enzyme levels .

Antiviral Applications

Emerging research suggests that this compound may possess antiviral properties against several viruses, including hepatitis B and C. Its mechanism involves inhibiting viral replication and modulating immune responses .

Case Studies

Several studies have documented the effects of this compound:

作用機序

グリチルリチンH2は、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 炎症性サイトカインの産生を阻害し、核因子-κB(NF-κB)経路の活性を調節します.

抗ウイルス作用: ウイルス酵素とタンパク質を標的にすることで、ウイルスの複製を阻害します.

抗菌作用: 微生物細胞膜を破壊し、細菌や真菌の増殖を阻害します.

類似の化合物との比較

グリチルリチンH2は、特定の構造と生物活性のため、トリテルペノイドサポニンの中でユニークです。類似の化合物には以下が含まれます。

グリチルリチン: 甘草由来の別のトリテルペノイドサポニンで、同様の抗炎症作用と抗ウイルス作用があります.

ウラサポニンT: 異なる構造的特徴と生物活性を持つトリテルペノイドサポニン.

グリチルリチンJ2: グリチルリチンH2と構造的に類似していますが、特定の生物活性は異なります.

グリチルリチンH2は、そのユニークな生物活性と治療の可能性の組み合わせにより際立っており、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Licorice-saponin H2 is unique among triterpene saponins due to its specific structure and bioactivity. Similar compounds include:

Glycyrrhizin: Another triterpene saponin from licorice with similar anti-inflammatory and antiviral properties.

Uralsaponin T: A triterpene saponin with distinct structural features and biological activities.

Licorice-saponin J2: Shares structural similarities with this compound but differs in its specific bioactivities.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Licorice-saponin H2, a triterpene saponin derived from species such as Glycyrrhiza uralensis and Glycyrrhiza inflata, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Composition

This compound is characterized by the molecular formula and is part of a larger class of compounds known for their bioactive properties. These compounds are primarily responsible for the medicinal benefits attributed to licorice root extracts.

Pharmacological Activities

Research highlights several key biological activities of this compound:

- Antitumor Activity : this compound exhibits significant antitumor effects, particularly against various cancer cell lines. It has been shown to induce apoptosis and inhibit cellular proliferation in vitro.

- Anti-inflammatory Effects : The compound demonstrates potent anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : this compound has been reported to possess antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents.

- Hepatoprotective Effects : Studies indicate that this compound can protect liver cells from damage caused by toxins, enhancing overall liver function.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Research shows that this compound can disrupt cell cycle progression in cancer cells, leading to reduced tumor growth.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those involved in apoptosis and inflammation, such as the NF-kB pathway.

- Antioxidant Activity : this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on gastric cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

- Hepatoprotective Study : In an animal model, this compound was administered to assess its protective effects against chemically induced liver damage. The results demonstrated a marked decrease in liver enzyme levels (ALT and AST), indicating effective hepatoprotection .

- Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory conditions showed that treatment with this compound resulted in reduced inflammatory markers and improved patient outcomes .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-ZKXOMTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316072 | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118441-85-3 | |

| Record name | Licoricesaponin H2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。